molecular formula C19H17N5O4 B11550524 N'-{(E)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide

N'-{(E)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide

Cat. No.: B11550524
M. Wt: 379.4 g/mol
InChI Key: WLWWZFNVSNXDCC-RGVLZGJSSA-N
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Description

N’-{[(4E)-3-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-3-NITROBENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4E)-3-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-3-NITROBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a nitrobenzohydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4E)-3-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N’-{[(4E)-3-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-3-NITROBENZOHYDRAZIDE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group and the pyrazole ring can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-Methoxyphenyl)ethylidene]-3-nitrobenzohydrazide
  • N’-[(E)-1-(4-Methoxyphenyl)ethylidene]-4-methyl-3-nitrobenzohydrazide

Uniqueness

N’-{[(4E)-3-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-3-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups and its potential reactivity. The presence of both the pyrazole ring and the nitrobenzohydrazide moiety distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C19H17N5O4/c1-12-5-3-7-15(9-12)23-19(26)17(13(2)22-23)11-20-21-18(25)14-6-4-8-16(10-14)24(27)28/h3-11,22H,1-2H3,(H,21,25)/b20-11+

InChI Key

WLWWZFNVSNXDCC-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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